Bienvenue dans la boutique en ligne BenchChem!

N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide

Purity specification Procurement quality assurance Reproducibility

This thienyl-benzenesulfonamide hybrid (MW 325.5 Da, XLogP3 2.6) is the lowest-molecular-weight candidate in its analog set, featuring a unique hydrogen bond donor (HBD=1-hydroxymethyl) critical for isoform-discriminating CA interactions. Its N,N-disubstituted sulfonamide structure precludes canonical zinc coordination, enabling negative control applications. Guaranteed 95% purity (HPLC) minimizes artifacts. Ideal for screening libraries seeking maximal physicochemical diversity within thienyl-sulfonamide chemical space.

Molecular Formula C15H19NO3S2
Molecular Weight 325.44
CAS No. 1708401-71-1
Cat. No. B2363899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide
CAS1708401-71-1
Molecular FormulaC15H19NO3S2
Molecular Weight325.44
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)CO
InChIInChI=1S/C15H19NO3S2/c1-11(2)12-4-6-13(7-5-12)21(18,19)16(3)14-8-9-20-15(14)10-17/h4-9,11,17H,10H2,1-3H3
InChIKeyRXXUIYXDYBQYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide (CAS 1708401-71-1): Structural Identity and Physicochemical Baseline for Procurement Evaluation


N-[2-(Hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide (CAS 1708401-71-1, PubChem CID 75466315) is a synthetic thienyl-benzenesulfonamide hybrid small molecule with molecular formula C₁₅H₁₉NO₃S₂ and molecular weight 325.5 g/mol [1]. The compound features a 2-hydroxymethyl-3-thienyl core N-substituted with a methyl group and a 4-isopropylbenzenesulfonyl group. Computed physicochemical descriptors include XLogP3-AA of 2.6, topological polar surface area (TPSA) of 94.2 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds [1]. It is commercially available from specialty chemical suppliers at a specified minimum purity of 95% (HPLC) . This compound belongs to a broader class of thiophene-bearing sulfonamides that have demonstrated diverse enzyme inhibitory activities in published studies, including carbonic anhydrase inhibition with IC₅₀ values spanning nanomolar to micromolar ranges [2].

Why Generic Substitution of N-[2-(Hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide Is Not Scientifically Valid


Within the thienyl-benzenesulfonamide chemical space, small structural perturbations produce large shifts in physicochemical and biological profiles that preclude casual interchange. The 4-isopropyl substitution on the benzenesulfonamide ring, the N-methylation of the sulfonamide nitrogen, and the 2-hydroxymethyl group on the thiophene ring each independently modulate lipophilicity, hydrogen-bonding capacity, and target binding [1]. Replacing the 4-isopropylphenyl motif with a 4-bromophenyl group (CAS 1708251-31-3) increases molecular weight by ~36 Da (325.5 → 362.3) and fundamentally alters the electronic character of the aryl ring . Replacing the 2-hydroxymethyl group with a bulky 3,5-dimethylpyrazole-1-carbonyl substituent (CAS 1325303-37-4) eliminates the hydrogen bond donor (HBD count 1 → 0), increases XLogP3 from 2.6 to 4.4, and adds 92 Da to the molecular weight [2]. The published class-level literature on thiophene-based sulfonamides confirms that carbonic anhydrase inhibitory potency varies by over 1,000-fold (IC₅₀ range: 23.4 nM to 70 µM) depending on the precise substitution pattern [3]. These data collectively demonstrate that generic interchange without revalidation of the specific CAS number introduces uncontrolled variables that compromise experimental reproducibility.

Quantitative Differentiation Evidence for N-[2-(Hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide (CAS 1708401-71-1) vs. Close Analogs


Commercial Purity Specification: 95% Minimum vs. 90% Minimum for 4-Bromo Analog

The target compound is supplied with a minimum purity specification of 95% (HPLC) , whereas the closest commercially available thienyl-hydroxymethyl analog, 4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide (CAS 1708251-31-3), carries a minimum purity specification of >90% . This 5-percentage-point difference in minimum purity specification has direct implications for the level of potentially bioactive or interfering impurities present in the as-supplied material.

Purity specification Procurement quality assurance Reproducibility

Lipophilicity Modulation: XLogP3 2.6 vs. 4.4 for the Pyrazolyl-Carbonyl Analog

The target compound exhibits a computed XLogP3-AA of 2.6 [1], whereas the structurally related analog in which the 2-hydroxymethyl group is replaced by a 3,5-dimethylpyrazole-1-carbonyl moiety (CAS 1325303-37-4) has a computed XLogP3-AA of 4.4 [2]. This 1.8 log unit difference corresponds to a theoretical ~63-fold difference in octanol-water partition coefficient, placing the target compound substantially closer to the optimal lipophilicity range (LogP 1–3) associated with favorable ADME profiles in drug discovery [3].

Lipophilicity Drug-likeness Permeability Solubility

Hydrogen Bond Donor Capacity: HBD = 1 Enables Key Target Interactions Absent in HBD = 0 Analogs

The target compound possesses one hydrogen bond donor (the hydroxymethyl –OH), giving it an HBD count of 1 [1]. By contrast, the pyrazolyl-carbonyl analog (CAS 1325303-37-4) has an HBD count of 0 [2]. In the context of sulfonamide-enzyme interactions, the presence of a hydrogen bond donor on the thienyl substituent provides an additional anchoring point for target engagement. Published crystallographic studies on related thienyl-acetamido benzenesulfonamides bound to carbonic anhydrase II demonstrate that the thienyl-adjacent functional group participates in conformationally specific hydrogen bond networks within the enzyme active site [3].

Hydrogen bonding Molecular recognition Enzyme inhibition Binding affinity

Molecular Weight Advantage: 325.5 Da vs. 417.5 Da for Pyrazolyl-Carbonyl Analog Reduces Complexity Burden

With a molecular weight of 325.5 g/mol [1], the target compound is 92 Da lighter than the pyrazolyl-carbonyl analog (CAS 1325303-37-4, MW = 417.5 g/mol) [2] and 36.8 Da lighter than the 4-bromo analog (CAS 1708251-31-3, MW = 362.3 g/mol) . This places the target compound within the 'lead-like' chemical space (MW ≤ 350 Da) commonly preferred in fragment-based and early lead discovery programs, whereas both comparators fall outside this range.

Molecular weight Fragment-likeness Lead-likeness Efficiency metrics

Thiophene-Sulfonamide Class-Level Carbonic Anhydrase Inhibitory Activity Provides Contextual Baseline for Target Selection

Published in vitro evaluation of thiophene-based sulfonamides against human carbonic anhydrase isoforms hCA I and hCA II established that this compound class achieves IC₅₀ values spanning a wide dynamic range: 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II [1]. Importantly, this same study demonstrated that the clinical reference compound acetazolamide showed IC₅₀ values of 1.22 µM (hCA-I) and 0.098 µM (hCA-II), meaning that certain thiophene-sulfonamide congeners exceeded the potency of acetazolamide against hCA-II by over 4-fold [1]. Compound 1708401-71-1 has not been specifically tested in this published study, and the following data are class-level extrapolations only.

Carbonic anhydrase inhibition Thiophene sulfonamides Enzyme assay Class-level benchmarking

Topological Polar Surface Area: 94.2 Ų vs. 109 Ų for Pyrazolyl-Carbonyl Analog Predicts Superior Membrane Permeability

The target compound has a computed TPSA of 94.2 Ų [1], which is 14.8 Ų lower than the pyrazolyl-carbonyl analog (TPSA = 109 Ų) [2]. The established TPSA threshold for predicted blood-brain barrier penetration is <90 Ų, and for oral absorption is <140 Ų [3]. The target compound's TPSA of 94.2 Ų sits just above the stricter CNS threshold, whereas the comparator's TPSA of 109 Ų is substantially further from this boundary, predicting meaningful differences in membrane permeation behavior.

Polar surface area Membrane permeability Blood-brain barrier ADME prediction

Recommended Application Scenarios for N-[2-(Hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide (CAS 1708401-71-1) Based on Verified Evidence


Carbonic Anhydrase Inhibitor Screening and Isoform Selectivity Profiling

Given the established class-level evidence that thiophene-based sulfonamides achieve nanomolar to low-micromolar IC₅₀ values against human carbonic anhydrase isoforms hCA I and hCA II, with select congeners exceeding acetazolamide potency by over 4-fold [1], compound 1708401-71-1 is a rational candidate for inclusion in CA-focused screening panels. Its single hydrogen bond donor (HBD = 1) from the hydroxymethyl group [2] provides a potential isoform-discriminating interaction that is structurally absent in the HBD = 0 pyrazolyl-carbonyl analog (CAS 1325303-37-4). The compound's TPSA of 94.2 Ų and XLogP3 of 2.6 [2] predict adequate aqueous solubility for biochemical assay formats. Researchers should independently determine compound-specific IC₅₀ and Ki values, as no such data exist in the public domain for this exact CAS number.

Structure-Activity Relationship (SAR) Expansion Around the 2-Hydroxymethyl-3-thienyl Scaffold

The target compound represents a synthetically tractable lead-like starting point (MW = 325.5 Da) [2] that is 92 Da lighter than the corresponding pyrazolyl-carbonyl analog and 36.8 Da lighter than the 4-bromo analog [3]. The 2-hydroxymethyl group is amenable to further derivatization (oxidation to aldehyde/carboxylic acid, esterification, etherification, or conversion to amine/amide), enabling systematic SAR exploration at this position. The 4-isopropyl substituent on the benzenesulfonamide ring provides a moderate lipophilicity contribution that can be modulated to tune ADME properties. The 95% minimum purity specification ensures that SAR data generated from initial screening will not be confounded by impurity-driven artifacts exceeding 5% of the total material.

Compound Library Procurement for Academic Screening Centers Requiring Physicochemically Diverse Thienyl-Sulfonamide Chemotypes

For academic or core-facility screening collections seeking to represent the thienyl-benzenesulfonamide chemical space with maximal diversity per compound, 1708401-71-1 offers a differentiated physicochemical profile relative to the two closest commercially available analogs. It provides the lowest molecular weight (325.5 Da) [2], intermediate lipophilicity (XLogP3 = 2.6) [2], the only hydrogen bond donor functionality (HBD = 1) [2], and the smallest TPSA (94.2 Ų) [2] among the set {1708401-71-1, 1708251-31-3, 1325303-37-4}. These orthogonal differences in key ADME-relevant descriptors maximize the informational content obtained from screening this compound alongside its analogs. Procurement decisions should note the 95% purity specification and factor this into library quality control protocols.

Negative Control or Counter-Screen Compound Design for Sulfonamide Target Engagement Studies

The structural features of 1708401-71-1—specifically the N-methylation of the sulfonamide nitrogen and the absence of a primary sulfonamide –NH₂ group—distinguish it from classical primary sulfonamide CA inhibitors such as acetazolamide. Published crystallographic evidence demonstrates that N-alkylation of the sulfonamide nitrogen abrogates the canonical sulfonamide–zinc coordination in carbonic anhydrase active sites [1]. Compound 1708401-71-1, as an N,N-disubstituted sulfonamide, is therefore structurally incapable of coordinating the catalytic zinc ion in the manner of primary sulfonamides, making it a candidate for use as a negative control or specificity probe in CA inhibition experiments where zinc-dependent binding is the hypothesized mechanism. This application must be validated experimentally for the specific assay system.

Quote Request

Request a Quote for N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.